Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17895045
InChI: InChI=1S/C18H26N2O4/c1-6-24-17(22)13-7-8-14(15(11-13)23-5)20-16(21)12-19-10-9-18(2,3)4/h7-8,10-11H,6,9,12H2,1-5H3,(H,20,21)
SMILES:
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester

CAS No.:

Cat. No.: VC17895045

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester -

Specification

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name ethyl 4-[[2-(3,3-dimethylbutylideneamino)acetyl]amino]-3-methoxybenzoate
Standard InChI InChI=1S/C18H26N2O4/c1-6-24-17(22)13-7-8-14(15(11-13)23-5)20-16(21)12-19-10-9-18(2,3)4/h7-8,10-11H,6,9,12H2,1-5H3,(H,20,21)
Standard InChI Key FVWZONKUROCGCZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)NC(=O)CN=CCC(C)(C)C)OC

Introduction

Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound likely involves multi-step reactions, drawing from methodologies used for related benzoic acid esters:

Esterification of Benzoic Acid

Initial esterification of 4-amino-3-methoxybenzoic acid with ethanol under acidic catalysis forms the ethyl ester backbone. This step parallels the synthesis of ethyl vanillate (4-hydroxy-3-methoxybenzoic acid ethyl ester), where sulfuric acid catalyzes the reaction .

Proposed Reaction Sequence:

  • 4-Amino-3-methoxybenzoic acid+EtOHH+Ethyl 4-amino-3-methoxybenzoate\text{4-Amino-3-methoxybenzoic acid} + \text{EtOH} \xrightarrow{H^+} \text{Ethyl 4-amino-3-methoxybenzoate}

  • Ethyl 4-amino-3-methoxybenzoate+ClCH2COClEthyl 4-(2-chloroacetamido)-3-methoxybenzoate\text{Ethyl 4-amino-3-methoxybenzoate} + \text{ClCH}_2\text{COCl} \rightarrow \text{Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate}

  • Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate+3,3-DimethylbutylideneamineTarget Compound\text{Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate} + \text{3,3-Dimethylbutylideneamine} \rightarrow \text{Target Compound}

Physicochemical and Spectral Properties

While experimental data specific to this compound are scarce, inferences from analogs provide preliminary insights:

Solubility and Stability

  • Solubility: Likely soluble in organic solvents (e.g., DMSO, ethanol) due to the ethyl ester and aromatic groups, with limited aqueous solubility .

  • Stability: The Schiff base may hydrolyze under acidic or aqueous conditions, necessitating anhydrous storage .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹ for ester), N-H bending (~1550 cm⁻¹ for amide), and C-O-C vibrations (~1250 cm⁻¹) .

  • NMR: Aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and ethyl ester quartet/triplet (δ 1.2–4.3 ppm) would dominate the spectrum .

Applications in Organic Synthesis and Drug Development

Intermediate in Heterocyclic Synthesis

The Schiff base moiety serves as a precursor for synthesizing imidazoles, oxazoles, and other nitrogen-containing heterocycles, valuable in medicinal chemistry .

Prodrug Design

The ethyl ester group, a common prodrug motif, could be hydrolyzed in vivo to release active carboxylic acid derivatives, improving bioavailability .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key FeaturesBiological Activities
Ethyl 4-amino-3-ethoxybenzoate C₁₁H₁₅NO₃209.24Amino, ethoxy, esterAntimicrobial, intermediate
Ethyl vanillate C₁₀H₁₂O₄196.20Methoxy, hydroxyl, esterAntioxidant, flavoring agent
Ambucaine hydrochloride C₁₇H₂₉ClN₂O₃344.90Diethylamino, butoxy, esterLocal anesthetic
Target Compound~C₁₈H₂₅N₃O₄~350–370 (estimated)Methoxy, Schiff base, esterHypothetical antimicrobial, cytotoxic

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